4,6-Dihydroxy-5-methyl-2-benzofuran-1(3H)-one
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Overview
Description
It is characterized by its unique structure, which includes two hydroxyl groups and a methyl group attached to a phthalide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dihydroxy-5-methylphthalide can be achieved through several methods. One common approach involves the reduction of ethyl 3,5-dimethoxy-2-formylbenzoate using sodium borohydride in methanol . Another method includes the Alder–Rickert reaction between a diene and dimethyl acetylenedicarboxylate (DMAD) to form a polysubstituted benzene ring, which is then transformed into the desired phthalide .
Industrial Production Methods
Industrial production of 4,6-dihydroxy-5-methylphthalide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic and spectrometric techniques is essential for the isolation and structural characterization of the compound .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxy-5-methylphthalide undergoes various chemical reactions, including oxidation, reduction, substitution, and cycloaddition . These reactions are facilitated by the presence of hydroxyl and methyl groups, which make the compound reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 4,6-dihydroxy-5-methylphthalide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.
Cycloaddition: The Alder–Rickert reaction is a notable example of cycloaddition involving this compound.
Major Products Formed
The major products formed from these reactions include various substituted phthalides, which can be further modified to yield a wide range of bioactive compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-dihydroxy-5-methylphthalide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungi by interfering with their metabolic processes . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
4,6-Dihydroxy-5-methylphthalide is structurally similar to other phthalides, such as 5-hydroxy-7-methoxy-4-methylphthalide and 4,5,6-trihydroxy-7-methylphthalide . its unique combination of hydroxyl and methyl groups imparts distinct chemical and biological properties. Unlike its analogs, 4,6-dihydroxy-5-methylphthalide exhibits a broader range of bioactivities, making it a more versatile compound for various applications .
List of Similar Compounds
- 5-Hydroxy-7-methoxy-4-methylphthalide
- 4,5,6-Trihydroxy-7-methylphthalide
- 4,6-Dihydroxy-5-methoxy-7-methylphthalide
Properties
CAS No. |
52231-37-5 |
---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4,6-dihydroxy-5-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O4/c1-4-7(10)2-5-6(8(4)11)3-13-9(5)12/h2,10-11H,3H2,1H3 |
InChI Key |
QJBPRJDMIUSGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1O)COC2=O)O |
Origin of Product |
United States |
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